An In-depth Technical Guide to BDP TMR Maleimide: A Bright and Versatile Fluorophore for Bioconjugation
An In-depth Technical Guide to BDP TMR Maleimide: A Bright and Versatile Fluorophore for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BDP TMR maleimide, a bright and photostable fluorophore with applications in life sciences research and drug discovery. This document details its chemical structure, spectral properties, and provides detailed protocols for its use in bioconjugation, with a focus on protein labeling for fluorescence polarization assays and microscopy.
Core Properties of BDP TMR Maleimide
BDP TMR maleimide is a derivative of the borondipyrromethene (BODIPY) dye series, specifically designed for the tetramethylrhodamine (TMR) detection channel. Its maleimide functional group allows for the specific covalent labeling of thiol groups, most commonly the sulfhydryl group of cysteine residues in proteins and peptides.
Chemical Structure and Identity
The core structure of BDP TMR maleimide consists of a BODIPY core, which is responsible for its favorable spectral properties, linked to a maleimide moiety that provides the thiol-reactivity.
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IUPAC Name: 2-(2-(N-maleimidoethylaminocarbonylethyl))-1,3-dimethyl-5-(4-methoxyphenyl)-4,4-difluoroborondipyrromethene[1]
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Molecular Weight: 520.34 g/mol [2]
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CAS Number: 2183473-34-7
Physicochemical and Spectral Properties
BDP TMR maleimide exhibits exceptional brightness and photostability, making it a superior alternative to traditional fluorophores like TAMRA. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical and Spectral Properties of BDP TMR Maleimide
| Property | Value | References |
| Excitation Maximum (λex) | 545 nm | |
| Emission Maximum (λem) | 570 nm | |
| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.95 | |
| Appearance | Purple powder | |
| Solubility | Good in DCM, DMF, and DMSO | |
| Storage Conditions | Store at -20°C in the dark, desiccated |
Synthesis of BDP TMR Maleimide
The synthesis of the BODIPY core generally involves the condensation of a substituted pyrrole with an appropriate aldehyde or acid chloride, followed by complexation with a boron source, typically boron trifluoride etherate (BF₃·OEt₂). The meso-position and the pyrrole rings can be functionalized prior to or after the formation of the dipyrromethene core to tune the spectral properties.
The maleimide group is typically introduced by reacting a precursor BODIPY dye containing a reactive amine or carboxyl group with a maleimide-containing crosslinker. For instance, an amine-functionalized BDP TMR dye could be reacted with a maleimide-NHS ester to form the final BDP TMR maleimide product.
Experimental Protocols
Protein Labeling with BDP TMR Maleimide
This protocol describes the general procedure for labeling proteins with BDP TMR maleimide. The maleimide group reacts specifically with free sulfhydryl groups of cysteine residues to form a stable thioether bond.
Materials:
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BDP TMR maleimide
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Protein or peptide containing at least one free cysteine residue
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Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
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Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Reducing agent (e.g., TCEP or DTT) - optional, for reducing disulfide bonds
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Purification column (e.g., gel filtration or dialysis cassette)
Protocol:
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Protein Preparation:
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Dissolve the protein to be labeled in the degassed reaction buffer to a concentration of 1-10 mg/mL.
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If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.
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Dye Preparation:
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Prepare a stock solution of BDP TMR maleimide in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. This should be done immediately before use.
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Conjugation Reaction:
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Add a 10-20 fold molar excess of the BDP TMR maleimide stock solution to the protein solution.
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Mix gently and incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification:
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Remove the unreacted dye by gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.
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The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 545 nm (for the dye).
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Diagram 1: Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with BDP TMR maleimide.
Fluorescence Polarization Assay for Protein-Protein Interaction
This protocol outlines a competitive fluorescence polarization (FP) assay to study the interaction between a protein of interest and a peptide ligand. The assay measures the displacement of a BDP TMR maleimide-labeled peptide from the protein by an unlabeled competitor.
Materials:
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BDP TMR maleimide-labeled peptide (Tracer)
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Protein of interest
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Unlabeled competitor peptide/small molecule
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Assay buffer (e.g., PBS with 0.01% Tween-20)
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Microplate reader with fluorescence polarization capabilities
Protocol:
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Reagent Preparation:
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Prepare a stock solution of the BDP TMR maleimide-labeled peptide (Tracer) in the assay buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically.
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Prepare a stock solution of the protein of interest in the assay buffer. The optimal concentration should be determined by titration to achieve a significant polarization window.
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Prepare a serial dilution of the unlabeled competitor in the assay buffer.
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Assay Setup:
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In a suitable microplate (e.g., black, 384-well), add the assay buffer.
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Add the BDP TMR maleimide-labeled peptide to all wells at its final working concentration.
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Add the protein of interest to all wells except the "tracer only" controls.
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Add the serially diluted unlabeled competitor to the appropriate wells. Include "no competitor" controls.
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Mix the plate gently and incubate at room temperature for a predetermined time to reach binding equilibrium.
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Measurement:
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Measure the fluorescence polarization (in mP units) using a plate reader with the appropriate excitation (e.g., 530-540 nm) and emission (e.g., 570-580 nm) filters.
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Data Analysis:
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Subtract the background polarization from the "tracer only" wells.
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Plot the fluorescence polarization values against the logarithm of the competitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the competitor.
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Diagram 2: Fluorescence Polarization Assay Workflow
Caption: Workflow for a competitive fluorescence polarization assay.
Applications
BDP TMR maleimide is a versatile tool for a range of applications in biological research and drug discovery.
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Fluorescence Microscopy: Its brightness and photostability make it ideal for labeling proteins for visualization in fixed and live-cell imaging.
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Fluorescence Polarization Assays: Due to its relatively long fluorescence lifetime, it is an excellent choice for FP-based studies of protein-protein, protein-peptide, and protein-small molecule interactions.
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Flow Cytometry: Labeled antibodies or other proteins can be used for the detection and quantification of specific cell populations.
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High-Throughput Screening (HTS): The simplicity and homogeneous nature of FP assays make BDP TMR maleimide-labeled probes suitable for screening large compound libraries for potential inhibitors of biomolecular interactions.
Conclusion
BDP TMR maleimide is a high-performance fluorescent probe for the specific labeling of thiol-containing biomolecules. Its superior spectral properties, combined with the specific reactivity of the maleimide group, make it an invaluable tool for researchers in various fields. The detailed protocols provided in this guide offer a starting point for the successful application of BDP TMR maleimide in a range of experimental contexts.
References
- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
